molecular formula C10H11BrO B072285 2-Bromo-1-o-tolyl-propan-1-one CAS No. 1451-84-9

2-Bromo-1-o-tolyl-propan-1-one

Cat. No. B072285
CAS RN: 1451-84-9
M. Wt: 227.1 g/mol
InChI Key: DAHLZPWQZMVBHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-1-o-tolyl-propan-1-one and its derivatives involves multiple strategies, highlighting the compound's versatility. One approach involves the use of o-Bromo(propa-1,2-dien-1-yl)arenes under palladium catalysis to form various structures through domino reactions, showcasing the compound's reactivity and potential for complex synthesis (Masters et al., 2011). Additionally, gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes from propargylic carboxylates further illustrates the compound's utility in synthesizing diene structures with significant synthetic value (Wang et al., 2010).

Molecular Structure Analysis

The molecular structure of 2-Bromo-1-o-tolyl-propan-1-one derivatives is crucial for understanding their reactivity and physical properties. Investigations into the molecular structure, using techniques like crystallography and spectroscopy, reveal the geometrical parameters and electronic properties, facilitating the understanding of their chemical behavior. For instance, studies on related brominated compounds provide insights into conformational compositions and molecular geometry, which are essential for designing reactions and predicting outcomes (Søvik et al., 1984).

Chemical Reactions and Properties

2-Bromo-1-o-tolyl-propan-1-one participates in various chemical reactions, underscoring its reactivity and versatility as a building block in organic synthesis. For example, its involvement in domino reactions under palladium catalysis and gold-catalyzed rearrangements of propargylic carboxylates demonstrates its utility in constructing complex molecular architectures (Masters et al., 2011; Wang et al., 2010). These reactions highlight the compound's capacity to engage in complex synthetic pathways, offering pathways to diverse chemical entities.

Physical Properties Analysis

The physical properties of 2-Bromo-1-o-tolyl-propan-1-one, such as melting point, boiling point, solubility, and stability, are critical for its handling and application in various chemical reactions. Understanding these properties is essential for optimizing reaction conditions and achieving high yields in synthesis processes.

Chemical Properties Analysis

The chemical properties of 2-Bromo-1-o-tolyl-propan-1-one, including its reactivity with nucleophiles and electrophiles, its role in catalytic cycles, and its ability to undergo various organic transformations, are fundamental to its application in synthetic chemistry. Studies focusing on its reactivity patterns, mechanisms of reaction, and potential as a synthetic intermediate enrich our understanding of its utility in creating complex molecules (Masters et al., 2011; Wang et al., 2010).

Scientific Research Applications

Bioproduction and Separation Technologies

2-Bromo-1-o-tolyl-propan-1-one is related to diols like 1,3-propanediol and 2,3-butanediol, which have wide-ranging applications and can be biologically produced. The recovery and purification of these biologically produced diols, including 1,3-propanediol, is a significant area of research due to the high costs associated with microbial production. Various methods such as evaporation, distillation, membrane filtration, pervaporation, ion exchange chromatography, liquid–liquid extraction, and reactive extraction have been studied for the separation of 1,3-propanediol. Aqueous two-phase extraction with short-chain alcohols, pervaporation, reverse osmosis, and in situ extractive or pervaporative fermentations are highlighted as promising technologies for improved downstream processing of biologically produced diols (Xiu & Zeng, 2008).

Glycerol Hydrogenolysis

The conversion of glycerol to 1,3-propanediol is another area of significant research. Glycerol, a renewable and environmentally friendly substrate, is used to produce 1,3-propanediol through hydrogenolysis. Heterogeneous catalysts are being studied extensively to make the process more efficient and competitive in the market. Catalysts containing metals like platinum, iridium, and copper, and with specific acidic (Bronsted sites) and metallic phases (Lewis sites), are crucial for the activity and selectivity of the desired product. Optimizing parameters such as temperature, glycerol concentration, and reactor type are essential for decreasing operating costs (Silva et al., 2020).

Safety And Hazards

While specific safety and hazards information for 2-Bromo-1-o-tolyl-propan-1-one is not available, general safety measures for handling similar compounds include avoiding contact with skin and eyes, preventing the formation of dust and aerosols, and using non-sparking tools .

properties

IUPAC Name

2-bromo-1-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-7-5-3-4-6-9(7)10(12)8(2)11/h3-6,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHLZPWQZMVBHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201283508
Record name 2-Bromo-1-(2-methylphenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201283508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-o-tolyl-propan-1-one

CAS RN

1451-84-9
Record name 2-Bromo-1-(2-methylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(2-methylphenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201283508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 50 ml round bottomed flask with stirring bar and an argon inlet was added CH3Cl (10 ml), THF (5 ml), 1-o-tolyl-propan-1-one (318 mg, 2.14 mmol, and pyridium bromide perbromide (735 mg, 2.36 mmol). This solution was stirred at ambient temperature for 2 h. The reaction mixture was washed with 5% aqueous HCl, H2O, and brine. Drying (MgSO4), filtration and removal of sovent in vacuo gave an oil. This material was chromatographed (Silica gel, 5% EtOAc/Hexane) to affort the title product.
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10 mL
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reactant
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0 (± 1) mol
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reactant
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pyridium bromide
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0 (± 1) mol
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5 mL
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